N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine
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Overview
Description
N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring via a methylamine linkage. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Cyclization: The resulting amine undergoes cyclization with 4-chlorobutyronitrile to form the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine involves its interaction with specific molecular targets in the body. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act on various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)benzylamine
- N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Uniqueness
N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine is unique due to its specific structural features, including the presence of both a piperidine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H19F3N2 |
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Molecular Weight |
272.31 g/mol |
IUPAC Name |
N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C14H19F3N2/c1-19(13-5-7-18-8-6-13)10-11-3-2-4-12(9-11)14(15,16)17/h2-4,9,13,18H,5-8,10H2,1H3 |
InChI Key |
OCJAKFGLDBXOSM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)C2CCNCC2 |
Origin of Product |
United States |
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